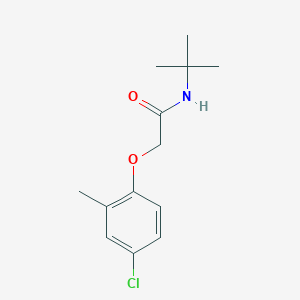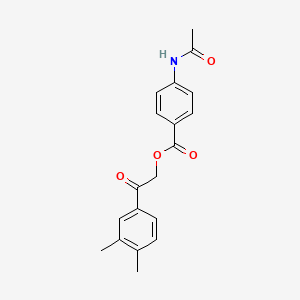
N,N'-bis(6-methyl-2-pyridinyl)terephthalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N'-bis(6-methyl-2-pyridinyl)terephthalamide, also known as BMPT, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. BMPT is a chelating agent that has been found to possess excellent metal ion binding properties, making it a valuable tool in the study of metal ions in biological systems.
Aplicaciones Científicas De Investigación
Organic Synthesis
N,N’-bis(6-methyl-2-pyridinyl)terephthalamide: is utilized in organic synthesis, particularly in the chemodivergent synthesis of N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines from α-bromoketones and 2-aminopyridines . These compounds have significant biological and therapeutic value, serving as pharmacophores for many molecules. The synthesis process is mild and metal-free, making it an environmentally friendly option in organic chemistry.
Catalysis
This compound plays a role in catalysis, especially in multi-component reactions. For instance, it’s used in the synthesis of piperidines and dihydropyrrol-2-one derivatives , which are catalyzed by a dual-functional ionic liquid . These reactions are notable for their good yields, easy work-ups, short reaction times, and use of mild and clean reaction conditions.
Pharmaceutical Research
In pharmaceutical research, N,N’-bis(6-methyl-2-pyridinyl)terephthalamide derivatives are explored for their potential as active pharmaceutical ingredients. They are part of a novel series of amides containing N-pyridylpyrazole moieties, which are designed and synthesized for their high activity, low toxicity, and low residue properties . These characteristics make them suitable candidates for environmentally benign insecticides.
Mecanismo De Acción
Target of Action
N,N’-bis(6-methyl-2-pyridinyl)terephthalamide, a semi-rigid compound, has been found to interact with divalent metal salts . These metal salts serve as the primary targets of the compound. The compound’s interaction with these targets is crucial for its function and efficacy.
Mode of Action
The compound interacts with its targets through coordination chemistry . It forms complexes with divalent metal salts in the presence of dicarboxylic acids . This interaction results in the formation of metal-organic frameworks .
Biochemical Pathways
The biochemical pathways affected by N,N’-bis(6-methyl-2-pyridinyl)terephthalamide are primarily related to the formation and stabilization of metal-organic frameworks . These frameworks can have various downstream effects, depending on the specific metal ions and dicarboxylic acids involved .
Pharmacokinetics
It’s known that amides often exhibit poor solubility in common solvents, posing challenges to their efficient separation . This could potentially impact the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties and thus its bioavailability.
Result of Action
The result of the compound’s action is the formation of metal-organic frameworks . These frameworks have potential applications in various fields, including materials science, catalysis, and gas storage .
Action Environment
The action of N,N’-bis(6-methyl-2-pyridinyl)terephthalamide can be influenced by various environmental factors. For instance, the temperature and concentration can affect the efficiency of the compound’s interaction with its targets . Furthermore, the presence of specific metal ions and dicarboxylic acids can also influence the compound’s action and the resulting metal-organic frameworks .
Propiedades
IUPAC Name |
1-N,4-N-bis(6-methylpyridin-2-yl)benzene-1,4-dicarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O2/c1-13-5-3-7-17(21-13)23-19(25)15-9-11-16(12-10-15)20(26)24-18-8-4-6-14(2)22-18/h3-12H,1-2H3,(H,21,23,25)(H,22,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQXNYGMKOAGDNH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)NC(=O)C2=CC=C(C=C2)C(=O)NC3=CC=CC(=N3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-N,4-N-bis(6-methylpyridin-2-yl)benzene-1,4-dicarboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-nitro-N'-[(2-thienylacetyl)oxy]benzenecarboximidamide](/img/structure/B5809244.png)
![N-benzyl-N-[2-(4-ethyl-1-piperazinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B5809252.png)
![N-{[(4-fluorophenyl)amino]carbonothioyl}-4-isopropylbenzamide](/img/structure/B5809269.png)
![2-[(4-chlorobenzyl)thio]-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B5809275.png)
![5-[(3,4-dimethylbenzoyl)amino]isophthalic acid](/img/structure/B5809280.png)


![N-(4-cyanophenyl)-7-(difluoromethyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5809311.png)
![1-hydroxy-4-[(4-methoxyphenyl)amino]anthra-9,10-quinone](/img/structure/B5809325.png)



